molecular formula C21H15ClN2O5 B3569826 N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B3569826
M. Wt: 410.8 g/mol
InChI Key: ZWOULIHSUSELOA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative featuring a 2-benzoyl-4-chlorophenyl group attached to a 4-methoxy-3-nitrobenzamide scaffold. This compound exhibits a complex substitution pattern, combining electron-withdrawing (nitro, chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties. For example, related compounds like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide (a nordiazepam degradation product) share the 2-benzoyl-4-chlorophenyl moiety but differ in substituents, affecting reactivity and stability .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O5/c1-29-19-10-7-14(11-18(19)24(27)28)21(26)23-17-9-8-15(22)12-16(17)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOULIHSUSELOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide typically involves the condensation of 2-benzoyl-4-chloroaniline with 4-methoxy-3-nitrobenzoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The benzoyl group can undergo oxidation to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), alkyl halides

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-aminobenzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-carboxybenzamide

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl and chlorophenyl groups contribute to the compound’s ability to bind to specific proteins or enzymes, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogs, highlighting substituent variations and their implications:

Compound Name Substituents Molecular Weight Key Properties/Findings Reference
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide 4-methoxy, 3-nitro, 2-benzoyl, 4-Cl 429.8 g/mol* Hypothesized high polarity due to nitro and methoxy groups; potential for hydrogen bonding. N/A
N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide 2-aminoacetamide, 2-benzoyl, 4-Cl 288.1 g/mol Forms reversible equilibrium with nordiazepam in acidic conditions; detected via LC-MS .
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 2-chloroacetamide, 2-benzoyl, 4-Cl 326.2 g/mol Crystal structure confirmed via X-ray diffraction; hydrogen bonding influences packing .
N-(3-chlorophenethyl)-4-nitrobenzamide 4-nitro, 3-Cl-phenethyl 319.7 g/mol Synthesized via reaction of 4-nitrobenzoyl chloride with 2-(3-chlorophenyl)ethan-1-amine; characterized by NMR/MS .
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl, 4-Cl-phenyl 289.7 g/mol Exhibits fluorescence in Pb²⁺ complexes; synthesis involves DCC/HOBt coupling .
N-(4-Carbamoylphenyl)-4-methoxy-3-nitrobenzamide 4-methoxy, 3-nitro, 4-carbamoylphenyl 331.3 g/mol Industrial use noted; stability data underreported .

*Calculated based on molecular formula.

Spectroscopic and Crystallographic Properties

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide : Crystallographic analysis (SHELX refinement) reveals planar benzoyl and amide groups, stabilized by N–H···O hydrogen bonds .
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Fluorescence intensity pH-dependent (maximal at pH ~7.5), attributed to the methoxy group’s electron-donating effect .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H15ClN2O5
  • CAS Number : 330215-89-9
  • Molecular Weight : 404.81 g/mol

The compound features a benzamide structure with various substituents that contribute to its biological activity. The presence of the methoxy and nitro groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-benzoyl-4-chloroaniline with 4-methoxy-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction is performed in an organic solvent like dichloromethane under reflux conditions, followed by purification through recrystallization or chromatography .

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors. The compound's structural features allow it to modulate enzyme activity, which can lead to various pharmacological effects.

Antiparasitic Activity

Recent studies indicate that compounds similar to this compound show promise as antiparasitic agents. For example, analogues have been tested against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), demonstrating potent activity with EC50 values in the low micromolar range .

Research Findings and Case Studies

  • Case Study on Antiparasitic Activity :
    • A phenotypic screen identified several analogues that displayed significant antiparasitic properties. For instance, one analogue exhibited an EC50 value of 0.001 μM against T. brucei, showcasing the potential for developing effective treatments .
  • Inhibition Studies :
    • Inhibition assays conducted on DNA methyltransferases (DNMTs) revealed that certain derivatives of benzamides, structurally related to our compound, showed promising inhibition profiles against DNMT1 and DNMT3A, which are important targets in cancer therapy .

Comparative Biological Activity Table

Compound NameBiological TargetEC50 (μM)Remarks
This compoundTrypanosoma brucei0.001Potent antiparasitic activity
Analogue 73DNMT1/3A0.9Effective against leukemia cells
Compound XOther DNMTs15Moderate inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide
Reactant of Route 2
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N-(2-benzoyl-4-chlorophenyl)-4-methoxy-3-nitrobenzamide

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